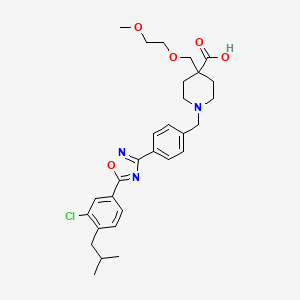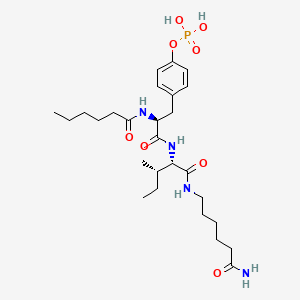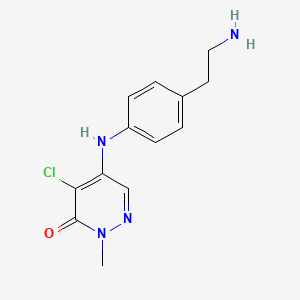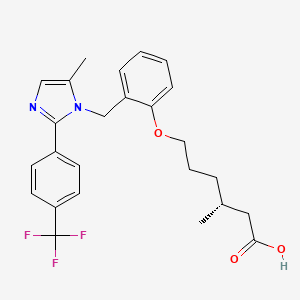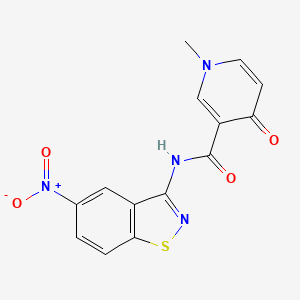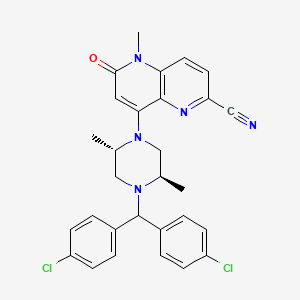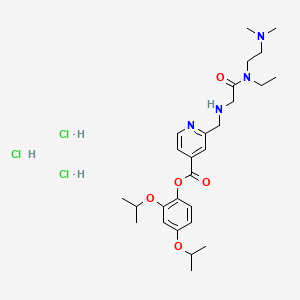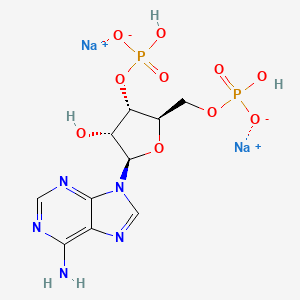
Adenosine 3',5'-diphosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 3’,5’-diphosphate (disodium) is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 3’,5’-diphosphate (disodium) can be synthesized through chemical synthesis. The process involves the phosphorylation of adenosine at the 3’ and 5’ positions using phosphorylating agents .
Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate (disodium) typically involves enzymatic synthesis. This method utilizes enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the compound as a product .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3’,5’-diphosphate (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine monophosphate, while reduction may yield adenosine .
Scientific Research Applications
Adenosine 3’,5’-diphosphate (disodium) has a wide range of scientific research applications, including:
Chemistry: Used to study the kinetics and mechanisms of hydroxysteroid sulfotransferases.
Biology: Acts as a secondary messenger during abscisic acid signaling and stimulates stomatal closure.
Medicine: Potential physiological modulator of poly (ADP-ribose) polymerase 1 activity.
Industry: Used in enzyme activity assays and as a standard for the quantification of phosphoadenosines.
Mechanism of Action
Adenosine 3’,5’-diphosphate (disodium) exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid signaling . Additionally, it is capable of blocking RNA catabolism, making it a potential physiological modulator of poly (ADP-ribose) polymerase 1 activity .
Comparison with Similar Compounds
- Adenosine 2’,5’-diphosphate (sodium salt)
- Adenosine 5’-diphosphate (disodium salt)
- Adenosine 3’-phosphate 5’-phosphosulfate (lithium salt hydrate)
- Adenosine 5’-triphosphate (disodium salt hydrate)
- Adenosine 5’-monophosphate (disodium salt)
Uniqueness: Adenosine 3’,5’-diphosphate (disodium) is unique due to its specific phosphorylation at the 3’ and 5’ positions, which allows it to act as a product inhibitor of hydroxysteroid sulfotransferases. This specific structure enables it to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling .
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
|---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
PQHHAKIJTDLQLS-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B10829960.png)
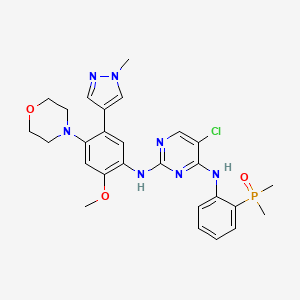
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
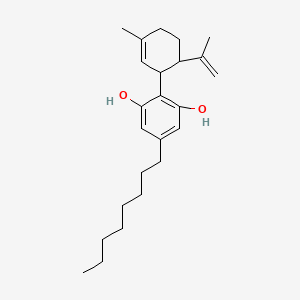

![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)
